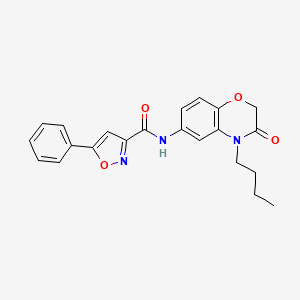![molecular formula C15H23NO4S B4502186 4-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}morpholine](/img/structure/B4502186.png)
4-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}morpholine
Übersicht
Beschreibung
4-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}morpholine is a useful research compound. Its molecular formula is C15H23NO4S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-ethoxy-3-isopropylphenyl)sulfonyl]morpholine is 313.13477939 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-[(4-ethoxy-3-isopropylphenyl)sulfonyl]morpholine, as part of the sulfonamide class, is investigated for its antimicrobial properties. Studies have shown that sulfonamides exhibit significant antimicrobial activity against a variety of microorganisms. For instance, modifications of the sulfonamide structure have been explored to enhance antimicrobial effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. These studies underscore the potential of sulfonamides in addressing the challenge of antibiotic resistance (Oliveira et al., 2015).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including those similar in structure to 4-[(4-ethoxy-3-isopropylphenyl)sulfonyl]morpholine, have been evaluated for their inhibitory activity against carbonic anhydrase isoenzymes. These compounds have shown nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes, highlighting their potential for therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).
Antifungal and Antibacterial Properties
Further research into sulfonamide and carbamate derivatives of compounds structurally related to 4-[(4-ethoxy-3-isopropylphenyl)sulfonyl]morpholine reveals promising antifungal and antibacterial activities. These derivatives have been tested against several bacterial strains and fungi, showing good to potent antimicrobial activity, which suggests their applicability in developing new antimicrobial agents (Janakiramudu et al., 2017).
Proton Exchange Membranes
In the field of materials science, derivatives of 4-[(4-ethoxy-3-isopropylphenyl)sulfonyl]morpholine have been explored for their use in creating sulfonated poly(aryl ether sulfone) membranes with pendent quaternary ammonium groups. These materials exhibit low water uptake, decent dimensional stability at high temperatures, and higher proton conductivity compared to counterparts without alkyl ammonium groups, indicating their potential in fuel cell technology (Zhang et al., 2010).
Electrophilic Oxygen Transfer
The study of catalytic oxygen atom transfer with oxorhenium(V) oxazoline complexes provides insights into the reaction mechanisms involving sulfonamide derivatives. These reactions are essential for understanding the electrophilic transfer of oxygen atoms in various chemical processes, including those that might involve sulfonamide-based compounds (Arias et al., 2001).
Eigenschaften
IUPAC Name |
4-(4-ethoxy-3-propan-2-ylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-4-20-15-6-5-13(11-14(15)12(2)3)21(17,18)16-7-9-19-10-8-16/h5-6,11-12H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFFPKENITLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE](/img/structure/B4502112.png)
![6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4502132.png)
![2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B4502137.png)
![3-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methylbenzamide](/img/structure/B4502143.png)
![N-(1-benzylpiperidin-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4502157.png)
![3-benzyl-6-[(2-methyl-2-propen-1-yl)oxy]-1,2-benzisoxazole](/img/structure/B4502165.png)
![3-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4502168.png)
![Methyl 4-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}benzoate](/img/structure/B4502171.png)
![N-(3-methoxypropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4502178.png)

![N~4~-[2-(4-fluorophenyl)ethyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B4502206.png)
![N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4502212.png)
![4-chloro-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B4502218.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,5,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B4502223.png)
